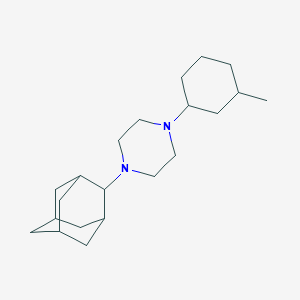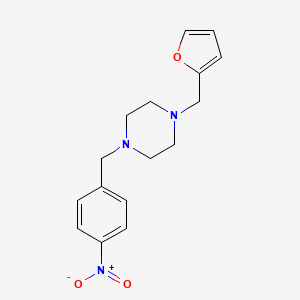
1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a furylmethyl group and a nitrobenzyl group
準備方法
The synthesis of 1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the piperazine ring.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is added through another nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various halides. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with various biological molecules and pathways.
作用機序
The mechanism of action of 1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the furylmethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE can be compared with similar compounds such as:
1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-FURYLMETHYL)-4-(4-AMINOBENZYL)PIPERAZINE:
The uniqueness of 1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE lies in its combination of the furylmethyl and nitrobenzyl groups, which confer specific chemical and biological properties.
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)15-5-3-14(4-6-15)12-17-7-9-18(10-8-17)13-16-2-1-11-22-16/h1-6,11H,7-10,12-13H2 |
InChIキー |
HTTOPZXLJIPTFT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10887080.png)
methanone](/img/structure/B10887085.png)
![2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10887087.png)
![3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887088.png)
methanone](/img/structure/B10887091.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887095.png)
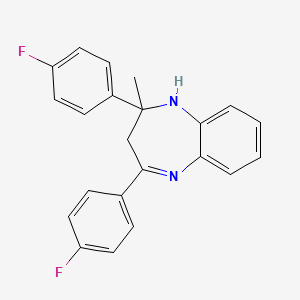
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B10887103.png)
![1,3-dimethyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887108.png)
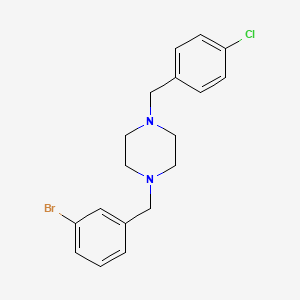
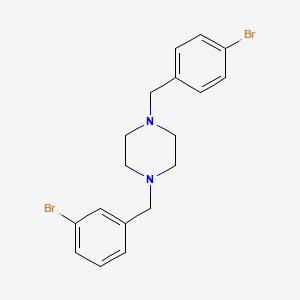
![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone](/img/structure/B10887143.png)

